1-benzyl-4,5-diiodo-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Synthetic Chemistry
Imidazole derivatives are integral to the synthesis of a wide range of biologically active molecules and functional materials. nih.govnih.gov The imidazole core's ability to act as a ligand for various metal catalysts, a proton shuttle, and a directing group in C-H activation reactions makes it an invaluable tool for organic chemists. nih.gov The structural diversity achievable through substitution at its carbon and nitrogen atoms allows for the fine-tuning of steric and electronic properties, enabling the creation of molecules with specific functions. nih.gov
Overview of Halogenated Imidazoles as Key Synthetic Intermediates
The introduction of halogen atoms onto the imidazole ring dramatically expands its synthetic utility. Halogenated imidazoles, such as 4,5-diiodo-1H-imidazole, serve as versatile precursors for the construction of more complex molecular architectures. orgsyn.orgorgsyn.org The carbon-halogen bonds can be readily transformed through a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. acs.org This makes halogenated imidazoles critical intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. nih.govgoogle.com The synthesis of 4,5-diiodo-1H-imidazole itself can be achieved by treating imidazole with potassium iodide and iodine in an aqueous sodium hydroxide (B78521) solution. orgsyn.org
Context of N-Functionalized Imidazoles in Contemporary Organic Synthesis
The functionalization of the nitrogen atom at the 1-position of the imidazole ring, known as N-functionalization, is a powerful strategy for modifying the molecule's properties and reactivity. acs.org Introducing a substituent, such as a benzyl (B1604629) group, can enhance solubility, modulate electronic effects, and provide a handle for further chemical transformations. nih.gov N-functionalized imidazoles are a class of nitrogen-containing heterocycles that are useful as tailored solvents and as building blocks for a variety of materials. acs.org The benzyl group in 1-benzyl-4,5-diiodo-1H-imidazole, for instance, not only imparts specific steric and electronic characteristics but also opens up avenues for creating diverse molecular libraries through reactions at the iodinated positions.
Chemical Profile of this compound
The title compound, this compound, possesses the following chemical properties:
| Property | Value |
| Alternate Name | 1-benzyl-4,5-diiodoimidazole |
| Molecular Formula | C₁₀H₈I₂N₂ |
| Molecular Weight | 410.0 g/mol |
Table 1: Chemical properties of this compound. scbt.com
The synthesis of 1,2,4,5-tetrasubstituted imidazole compounds, a class to which this compound belongs, can be achieved by treating purified imidazole compounds with benzyl chloride in the presence of sodium hydride. nih.gov The structure of such compounds is typically confirmed using spectroscopic methods like IR, ¹H-NMR, and mass spectrometry, along with elemental analysis. nih.gov
The reactivity of the diiodo-substituted imidazole core allows for a plethora of chemical transformations, making it a valuable intermediate for medicinal chemistry and materials science research. The two iodine atoms can be selectively or successively replaced, offering a pathway to dissymmetrically substituted imidazoles, which are often challenging to synthesize by other means.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4,5-diiodoimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8I2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHKQZABKBYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463206 | |
| Record name | 1-benzyl-4,5-diiodo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536760-31-3 | |
| Record name | 4,5-Diiodo-1-(phenylmethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536760-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl-4,5-diiodo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Synthetic Transformations Involving 1 Benzyl 4,5 Diiodo 1h Imidazole
Reaction Mechanisms of Imidazole (B134444) Iodination
The synthesis of 4,5-diiodo-1H-imidazole, the precursor to the title compound, is typically achieved through the direct iodination of the imidazole ring. This process is a classic example of electrophilic aromatic substitution.
Electrophilic Substitution Pathways on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The mechanism of iodination involves the attack of an electrophilic iodine species (I+) on the π-electron system of the imidazole ring. Imidazole is considered an electron-rich heterocycle, and electrophilic substitution typically occurs at the C-4 or C-5 positions. nih.gov
The reaction proceeds through a positively charged intermediate known as a σ-complex or arenium ion, where the electrophile is attached to a carbon atom of the ring, temporarily disrupting its aromaticity. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. The final step involves the deprotonation of the σ-complex by a weak base, which restores the aromaticity of the imidazole ring and yields the iodinated product. Molecular iodine (I₂) itself is a relatively weak electrophile, but its reactivity can be significantly enhanced by activators such as Lewis acids or oxidizing agents. acsgcipr.org These activators help to polarize the I-I bond or generate a more potent electrophilic species in situ.
Influence of Reagents and Reaction Conditions on Regioselectivity
The regioselectivity of imidazole iodination, leading specifically to the 4,5-diiodo derivative, is highly dependent on the choice of iodinating agent and the reaction conditions. Multiple iodinations of the imidazole ring can readily occur. youtube.com To achieve di-substitution at the C4 and C5 positions, strong electrophilic conditions are often necessary.
A common and effective method for the synthesis of 4,5-diiodo-1H-imidazole involves using iodine (I₂) in the presence of potassium iodide (KI) in an aqueous solution, followed by basification. orgsyn.org In this system, KI and I₂ form the triiodide ion (I₃⁻), which is in equilibrium with I₂ and I⁻. The reaction can be driven towards the formation of the diiodo product by using a stoichiometric excess of the iodinating reagent. The use of oxidants can also generate I₂ or I⁺ in situ from iodide salts, maximizing the use of the iodine source. acsgcipr.org The choice of solvent and the use of activating acids can also influence the outcome. For instance, N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid provides a mild and regioselective method for iodinating electron-rich aromatics. acsgcipr.org
Table 1: Influence of Reagents and Conditions on Imidazole Iodination
| Reagent/Condition | Role/Effect | Outcome |
| I₂/KI in H₂O | Provides a source of electrophilic iodine. orgsyn.org | Effective for producing 4,5-diiodo-1H-imidazole, often requiring basic workup. orgsyn.org |
| N-Iodosuccinimide (NIS) | A common and milder electrophilic iodine source. acsgcipr.org | Can be used for mono- or di-iodination, often with acid catalysis to enhance reactivity. acsgcipr.org |
| Oxidizing Agents (e.g., H₂O₂) | Oxidize iodide (I⁻) to I₂, allowing for stoichiometric use of iodine. organic-chemistry.org | Can be used in "green" iodination protocols. acsgcipr.org |
| Acids (e.g., TFA, PTSA) | Act as catalysts to activate the iodinating agent (like NIS). acsgcipr.org | Increases the electrophilicity of the iodine source, promoting substitution. acsgcipr.org |
| Solvent | Can influence reagent solubility and reaction rate. | Polar solvents are commonly employed for these reactions. organic-chemistry.org |
Mechanistic Aspects of N-Alkylation Reactions
Once 4,5-diiodo-1H-imidazole is formed, the next step in synthesizing the title compound is the introduction of the benzyl (B1604629) group at one of the ring nitrogen atoms.
Nucleophilic Attack and Quaternization Mechanisms at Imidazole Nitrogen
The N-alkylation of an imidazole is a nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the 4,5-diiodo-1H-imidazole ring acts as a nucleophile. youtube.com This nucleophilic nitrogen attacks the electrophilic carbon of an alkylating agent, such as benzyl chloride or benzyl bromide. The reaction typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.
For the reaction to proceed efficiently, a base is often required. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the N-H of the imidazole ring, generating a more potent nucleophile, the imidazolate anion. nih.gov This anion then readily attacks the benzyl halide, displacing the halide ion and forming the N-benzyl bond.
The reaction results in the formation of 1-benzyl-4,5-diiodo-1H-imidazole. The initial attack of the electrophile (the benzyl group) can lead to the formation of an imidazolium (B1220033) cation as an intermediate before final product formation. youtube.com This process is a form of quaternization, where the nitrogen atom's valency increases as it forms a new bond, leading to a transient positive charge if the reaction is performed without a base to first deprotonate the imidazole. youtube.com
Catalytic Reaction Mechanisms in Imidazole Functionalization
The C-I bonds in this compound are key handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Processes for Imidazole Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly reactive substrates in these transformations. The general mechanism for these reactions, such as the Suzuki, Heck, or Sonogashira couplings, proceeds through a common catalytic cycle involving a palladium(0) species as the active catalyst. libretexts.org
The catalytic cycle can be broken down into three fundamental steps:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (in this case, this compound) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond. The palladium center is oxidized from Pd(0) to Pd(II), and a new organopalladium(II) complex is formed. libretexts.orgyoutube.com
Transmetalation (for couplings like Suzuki): In this step, a second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction), transfers its organic group to the palladium(II) complex. This displaces the halide ion and results in a diorganopalladium(II) intermediate. This step requires the presence of a base to activate the organoboron species. libretexts.org In the Heck reaction, this step is replaced by migratory insertion of an olefin. libretexts.org
Reductive Elimination: This is the final and product-forming step. The two organic groups on the palladium(II) complex couple together and are eliminated from the metal center, forming the new C-C bond of the final product. In this process, the palladium is reduced from Pd(II) back to its Pd(0) state, thus regenerating the catalyst and allowing the cycle to begin anew. libretexts.orgyoutube.com
By sequentially applying these palladium-catalyzed reactions to the two C-I bonds of this compound, a wide array of complex, disubstituted imidazole derivatives can be synthesized with high precision and efficiency.
Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling
| Mechanistic Step | Description | Change in Pd Oxidation State |
| Oxidative Addition | The aryl iodide (R-I) reacts with the Pd(0) catalyst. youtube.com | Pd(0) → Pd(II) |
| Transmetalation | An organometallic reagent (R'-M) transfers its organic group (R') to the palladium complex. libretexts.org | No change (remains Pd(II)) |
| Reductive Elimination | The two organic groups (R and R') bond together and leave the palladium center, forming the product (R-R'). youtube.com | Pd(II) → Pd(0) |
Copper-Catalyzed Reactions in Imidazole Synthesis
Copper-catalyzed reactions are a well-established and versatile method for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in the synthesis of various imidazole derivatives. acs.orgnih.govnih.gov These reactions, often variations of the Ullmann condensation, are crucial for N-arylation and other substitutions on the imidazole ring. nih.gov For instance, copper-catalyzed protocols have been developed for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles from chalcones and benzylamines. acs.org Similarly, copper catalysis is effective for producing 2,4-disubstituted imidazolones from 2-bromo-3-alkylacrylic acids and amidines under mild, ligand-free conditions. nih.gov
However, a specific, detailed mechanistic investigation of a copper-catalyzed pathway for the synthesis of This compound is not described in the search results. The synthesis of its precursor, 4,5-diiodo-1H-imidazole, is well-documented and typically achieved by the direct iodination of imidazole using reagents like iodine and potassium iodide in a basic solution. orgsyn.orgorgsyn.org The subsequent N-benzylation of 4,5-diiodo-1H-imidazole would likely proceed via standard alkylation methods, such as reaction with benzyl chloride or benzyl bromide in the presence of a base. nih.gov While copper catalysis is a powerful tool for imidazole synthesis, its specific application and mechanism for creating the title compound have not been detailed in the available literature.
Oxidative Cyclization Pathways of Imidazole Derivatives
Oxidative cyclization represents a key strategy for constructing the imidazole core from acyclic precursors. These reactions often involve the formation of multiple C-N bonds in a single step, frequently mediated by an oxidizing agent. For example, the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole has been achieved through the oxidative cyclization of an aminal intermediate using N-bromosuccinimide (NBS). researchgate.net
Despite the importance of this synthetic strategy, no studies describing the oxidative cyclization pathways that either produce or utilize This compound were found. The synthesis of this compound is more logically approached through the sequential iodination of the imidazole core followed by N-alkylation, rather than a direct oxidative cyclization that would simultaneously install the benzyl group and the two iodine atoms while forming the ring.
Spectroscopic and Structural Characterization of 1 Benzyl 4,5 Diiodo 1h Imidazole and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental tools for elucidating the structure of chemical compounds. For a molecule like 1-benzyl-4,5-diiodo-1H-imidazole, a combination of NMR, IR, and mass spectrometry would be essential for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy would provide crucial information about the hydrogen and carbon framework of the molecule.
¹³C NMR: A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. One would anticipate signals for the benzylic carbon, the carbons of the phenyl ring, and the three carbons of the imidazole (B134444) ring. The C4 and C5 carbons, being directly bonded to iodine, would be expected to show significantly shifted signals due to the heavy atom effect of iodine.
A representative, though hypothetical, data table for the expected NMR shifts is presented below.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C2-H | Expected singlet | - |
| Benzyl-CH₂ | Expected singlet | Expected signal |
| Phenyl-H | Expected multiplet | Expected signals |
| C2 | - | Expected signal |
| C4 | - | Expected shifted signal |
| C5 | - | Expected shifted signal |
| Benzyl-C | - | Expected signal |
| Phenyl-C | - | Expected signals |
Infrared (IR) Spectroscopy for Vibrational Analysis
IR spectroscopy would be used to identify the characteristic functional groups and vibrational modes within the molecule. Key absorptions would be expected for the C-H stretching vibrations of the aromatic and benzylic groups, as well as C=C and C=N stretching vibrations within the phenyl and imidazole rings. The C-I stretching vibrations would occur at lower frequencies, typically in the far-IR region.
Hypothetical IR Data for this compound
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch (benzyl) | ~2950-2850 |
| C=C/C=N Ring Stretching | ~1600-1450 |
| C-N Stretching | ~1300-1200 |
| C-I Stretching | <600 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would confirm the molecular weight of this compound and provide insights into its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₀H₈I₂N₂. The isotopic pattern of the molecular ion would be characteristic due to the presence of two iodine atoms. Common fragmentation pathways would likely involve the loss of the benzyl (B1604629) group or iodine atoms.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state structure.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic study would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would offer a definitive confirmation of the molecular geometry and could be compared with theoretical calculations. Of particular interest would be the C-I bond lengths and the geometry of the imidazole ring, which could be influenced by the bulky iodine and benzyl substituents.
Conformational Analysis and Tautomerism Studies in Imidazole Systems
The conformational landscape of N-substituted imidazoles is largely dictated by the nature of the substituent at the N1 position and the substitution pattern on the imidazole ring. For this compound, the key conformational flexibility would arise from the rotation around the C(N1)-C(benzyl) bond, defined by the torsion angle. The steric bulk of the iodine atoms at the 4 and 5 positions would significantly influence the preferred orientation of the benzyl group relative to the imidazole ring.
In the absence of experimental data, computational modeling would be the primary tool to investigate these conformational preferences. Such studies would typically involve geometry optimization of various rotamers and the calculation of their relative energies to identify the most stable conformations.
Tautomerism in diiodoimidazole systems is also a critical aspect to consider. For a 4,5-diiodo-1H-imidazole system, protonation can occur at either of the nitrogen atoms, leading to two potential tautomeric forms. However, in the case of this compound, the N1 position is already substituted, which "locks" the tautomeric form. Tautomerism would become relevant if the benzyl group were replaced by a hydrogen atom, allowing for prototropic exchange between the two nitrogen atoms. The equilibrium between these tautomers would be influenced by factors such as solvent polarity and the electronic effects of the iodo substituents.
Spectroscopic techniques such as ¹H and ¹³C NMR are invaluable for studying both conformation and tautomerism. For instance, the chemical shifts of the imidazole ring protons and carbons can provide insights into the electronic environment and, by extension, the predominant tautomeric form. Nuclear Overhauser Effect (NOE) experiments could be used to probe the spatial proximity between the benzyl protons and the imidazole ring, offering clues about the preferred conformation.
To illustrate the type of data that would be presented, hypothetical data tables are shown below. These are for illustrative purposes only and are not based on actual experimental data for this compound.
Hypothetical Data Table 1: Calculated Rotational Barriers for the Benzyl Group
| Dihedral Angle (H-C-N1-C2) | Relative Energy (kcal/mol) |
| 0° | 5.2 |
| 30° | 2.1 |
| 60° | 0.5 |
| 90° | 0.0 (Global Minimum) |
| 120° | 1.8 |
| 150° | 4.5 |
| 180° | 6.0 |
Hypothetical Data Table 2: Key ¹³C NMR Chemical Shifts for Tautomer Identification in a Model 4,5-diiodo-1H-imidazole
| Tautomer | C4 Chemical Shift (ppm) | C5 Chemical Shift (ppm) | Δδ (C4-C5) (ppm) |
| 4-iodo-1H-imidazole | 118.2 | 125.6 | 7.4 |
| 5-iodo-1H-imidazole | 124.9 | 119.0 | 5.9 |
Without specific research on this compound, a more detailed and substantiated analysis under this section is not possible. Further experimental and computational work is required to elucidate the specific conformational and tautomeric properties of this compound and its derivatives.
Computational and Theoretical Investigations of 1 Benzyl 4,5 Diiodo 1h Imidazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. These methods allow for the prediction of molecular geometry, energy, and reactivity, offering a microscopic view of chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. biointerfaceresearch.comnih.gov For a molecule like 1-benzyl-4,5-diiodo-1H-imidazole, DFT calculations, often employing a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-31G** or larger), would be the initial step in any theoretical study. biointerfaceresearch.com This process, known as geometry optimization, seeks to find the lowest energy conformation of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, in studies of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations have been used to determine the bond lengths within the imidazole (B134444) ring, revealing the degree of double-bond character which is influenced by substituent groups. biointerfaceresearch.com Similar calculations on this compound would be expected to show the influence of the bulky and electron-withdrawing iodine atoms on the planarity and bond lengths of the imidazole core.
The total energy calculated through DFT is a critical parameter for assessing the stability of the molecule. Furthermore, by calculating the energies of reactants and products, reaction enthalpies can be predicted, offering insights into the thermodynamics of potential chemical transformations.
Table 1: Representative Theoretical Bond Lengths in Substituted Imidazoles from DFT Studies
| Bond | 1-benzyl-2-phenyl-1H-benzimidazole (A1) biointerfaceresearch.com | 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole biointerfaceresearch.com |
|---|---|---|
| C1–N32 | 1.391 Å | - |
This table presents data from related compounds to illustrate the type of information obtained from DFT calculations.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich imidazole ring and the iodine atoms, while the LUMO would likely be distributed across the imidazole and benzyl (B1604629) rings. The energy gap would be influenced by the electron-withdrawing nature of the iodine substituents. In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was indicative of charge transfer interactions and high chemical reactivity. nih.gov
From the HOMO and LUMO energies, important global reactivity descriptors can be calculated:
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Electrophilicity Index (ω): ω = μ2 / (2η)
These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in understanding its interaction with other chemical species. windows.net
Table 2: Calculated FMO Properties and Reactivity Descriptors for a Related Benzimidazole Derivative (A2) biointerfaceresearch.com
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.012 |
| ELUMO | -0.337 |
| Energy Gap (ΔE) | 5.675 |
| Chemical Potential (μ) | -3.175 |
| Chemical Hardness (η) | 2.838 |
This table illustrates the type of data generated from HOMO-LUMO analysis for a related compound.
Electrostatic Potential Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the imidazole ring and the iodine atoms, highlighting these as likely sites for interaction with electrophiles. The hydrogen atoms of the benzyl group would exhibit positive potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding. researchgate.netorientjchem.org
Spectroscopic Property Prediction
Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Theoretical UV-Vis Absorption Spectra Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) can be predicted. These calculations can help to assign the electronic transitions observed in experimental UV-Vis spectra, such as π→π* and n→π* transitions. For this compound, TD-DFT calculations would likely predict absorptions in the UV region, with the exact wavelengths being influenced by the electronic effects of the benzyl and diiodo substituents on the imidazole chromophore.
Vibrational Wavenumber Predictions
The prediction of vibrational spectra (Infrared and Raman) is another significant application of DFT. After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. While the calculated frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to achieve good agreement with experimental data.
A detailed analysis of the vibrational modes, often aided by Normal Coordinate Analysis (NCA), allows for the assignment of the peaks in the experimental IR and Raman spectra. scispace.com For this compound, the predicted vibrational spectrum would show characteristic peaks for the C-H stretching of the benzyl and imidazole rings, C=C and C=N stretching of the imidazole ring, and the C-I stretching modes, which would appear at lower frequencies.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Benzyl-2-phenyl-1H-benzimidazole |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
Reaction Pathway and Mechanism Elucidation
Understanding the precise steps through which a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transient intermediates and high-energy transition states that are often difficult to observe experimentally.
Transition State Characterization and Activation Energy Calculations
The transition state is a critical, fleeting molecular configuration at the peak of the energy profile along a reaction coordinate, representing the point of maximum energy that must be overcome for reactants to convert into products. The energy required to reach this state is known as the activation energy (ΔG≠).
While specific transition state structures and activation energy values for reactions involving this compound are not extensively detailed in publicly available literature, the methodologies for their calculation are well-established. Computational studies on related imidazole syntheses and reactions demonstrate how these parameters are determined. For instance, in the synthesis of a tetrasubstituted imidazole in an ionic liquid, computational methods were used to map the potential energy surface. researchgate.net In an ionic liquid-free environment, the Gibbs free energy barrier (ΔG≠) for a key step was calculated to be 49.4 kcal/mol. researchgate.net However, when the ionic liquid acts as a catalyst, it dramatically lowers the activation energy, with the barrier for proton donation to a carbonyl group dropping to just 9.2 kcal/mol. researchgate.net
Similarly, quantum chemical calculations have been used to investigate the atmospheric oxidation of imidazole by various radicals. acs.org These studies compute the energy barriers for different reaction pathways, such as H-abstraction or radical addition, to determine the most likely mechanism. acs.org For the reaction of imidazole with the O3 radical, the lowest energy barrier was calculated to be 11.23 kcal/mol. acs.org
Solvent Effects on Reaction Energetics
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can simulate these solvent effects to predict how reaction energetics will change in different environments.
Studies on the synthesis of imidazolium (B1220033) ionic liquids have quantitatively examined these effects. ku.edursc.org The reaction rate of 1-methylimidazole (B24206) with 1-bromohexane, an SN2 reaction, was found to be over an order of magnitude faster in dimethyl sulfoxide (B87167) (DMSO) than in methanol (B129727). ku.edursc.org This is because solvents with higher dipolarity can better stabilize the charged transition state characteristic of SN2 reactions. ku.edu Conversely, polar protic solvents like methanol can form hydrogen bonds with the nitrogen of the imidazole ring, which inhibits its nucleophilic attack and retards the reaction rate. ku.edu
Computational approaches model these interactions either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous dielectric medium. For example, DFT studies on imidazole derivatives have been performed in a simulated aqueous solution to understand their electronic structure and properties in a biological context. yidu.edu.cn The choice of solvent can therefore be guided by computational predictions to enhance reaction efficiency and yield.
Molecular Dynamics Simulations for Conformational Studies
While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic picture of how a molecule like this compound behaves in solution.
MD simulations have been carried out on imidazole and its derivatives to understand their behavior in aqueous environments. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonding between the imidazole nitrogen atoms and water molecules. nih.gov For instance, it has been noted that the NH group of the imidazole ring can form strong hydrogen bonds with nucleic acid bases, a crucial interaction for the biological activity of some derivatives. nih.gov
Furthermore, MD simulations can predict how molecules associate with each other. Studies on imidazole in concentrated aqueous solutions have shown a tendency for self-association into small aggregates like dimers and trimers. nih.gov For a substituted compound like this compound, MD simulations could predict the preferred orientation of the benzyl group relative to the imidazole ring and how this conformation influences its interactions with other molecules or a biological target.
Integration of Machine Learning and Chemoinformatics in Imidazole Design
The vast chemical space of possible imidazole derivatives makes a purely experimental approach to discovering new functional molecules inefficient. Chemoinformatics and machine learning (ML) offer powerful tools to navigate this space and accelerate the design process. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a foundational chemoinformatics technique used to build mathematical models that correlate a molecule's structural features (descriptors) with its biological activity or other properties. mdpi.commdpi.com For imidazole derivatives, QSAR models have been successfully developed for a range of applications, from predicting anti-HIV cytotoxicity to corrosion inhibition. nih.govresearchgate.net These models use various molecular descriptors, such as electronic, hydrophobic, and steric parameters, to predict the activity of new, untested compounds. nih.gov For example, a QSAR study on anti-HIV imidazole derivatives found that electron-withdrawing groups at a specific position were unfavorable for cytotoxicity, providing clear guidance for future design. nih.gov
More advanced machine learning algorithms are now being deployed to create more sophisticated and predictive models. researchgate.net Techniques such as genetic function approximation (GFA) and artificial neural networks (ANNs) can handle complex, non-linear relationships between structure and activity. nih.govfrontiersin.org A 3D-QSAR model developed for imidazole derivatives as breast cancer inhibitors achieved a regression coefficient (r²) of 0.81, indicating a strong correlation between the model's predictions and experimental data. frontiersin.org
Modern approaches also use machine learning for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. youtube.com Chemical language models, inspired by natural language processing, can learn the "grammar" of chemical structures to propose novel, synthesizable imidazole derivatives optimized for a specific biological target. youtube.com These computational tools, which integrate vast datasets and complex algorithms, are revolutionizing the design of new imidazole-based compounds for medicine and materials science. youtube.com
| Machine Learning / Chemoinformatics Technique | Application in Imidazole Research | Example Finding / Insight | Reference |
| 3D-QSAR | Predicting anticancer activity of imidazole derivatives against breast cancer cell lines. | Generated a predictive model (r² = 0.81, q² = 0.51) to identify key structural features for activity. | frontiersin.org |
| QSAR (Hansch Analysis) | Modeling cytotoxicity of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives. | Found that electron-withdrawing groups on the phenylamino (B1219803) fragment decreased cytotoxicity. | nih.gov |
| Genetic Function Approximation (GFA) | Developing QSAR models for corrosion inhibition by imidazole derivatives. | Created predictive equations linking molecular descriptors to corrosion inhibition efficiency. | researchgate.net |
| Activity Atlas / SAR | Identifying structure-activity relationships (SAR) for anticancer imidazoles. | Visualized key structural features regulating anticancer activity to guide the design of novel drugs. | frontiersin.org |
| Molecular Docking | Predicting binding modes of 2-substituted-4-benzyl-5-methylimidazoles to the STAT3 protein. | Provided evidence of interactions with key residues in the STAT3-SH2 domain, guiding inhibitor design. | nih.gov |
Advanced Applications of 1 Benzyl 4,5 Diiodo 1h Imidazole in Chemical Research
Catalysis and Ligand Design
The imidazole (B134444) framework is a cornerstone in the design of various catalytic systems, and the specific substitution pattern of 1-benzyl-4,5-diiodo-1H-imidazole offers unique advantages in this domain.
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis, often rivaling or surpassing traditional phosphine (B1218219) ligands in performance. Imidazolium (B1220033) salts are the direct precursors to the widely used imidazol-2-ylidenes, a common type of NHC. The synthesis of such precursors often involves the N-alkylation of an imidazole derivative.
Although specific studies on the conversion of this compound to an NHC precursor are not prominent, the pathway is chemically straightforward and analogous to established methods. The quaternization of the N-3 position of the imidazole ring would lead to the corresponding 1-benzyl-3-alkyl-4,5-diiodo-1H-imidazolium salt. Subsequent deprotonation at the C2 position with a suitable base would yield the free NHC. The general synthetic route is depicted below:
General Synthesis of NHC from a Diiodoimidazole Derivative
| Step | Reaction | Reactants | Product |
| 1 | N-Alkylation | This compound, Alkyl halide | 1-benzyl-3-alkyl-4,5-diiodo-1H-imidazolium salt |
| 2 | Deprotonation | 1-benzyl-3-alkyl-4,5-diiodo-1H-imidazolium salt, Strong base | 1-benzyl-3-alkyl-4,5-diiodo-1H-imidazol-2-ylidene (NHC) |
The iodine substituents at the 4 and 5 positions of the NHC backbone can significantly influence the electronic and steric properties of the resulting ligand. These heavy halogen atoms can engage in halogen bonding and other non-covalent interactions, potentially impacting the stability and catalytic activity of the corresponding metal complexes. Research on related 1-methyl-4,5-diiodoimidazole has shown its utility in creating backbone-functionalized NHC-metal complexes, highlighting the potential of such diiodo-substituted systems in ligand design. acs.org
The NHC ligands derived from this compound are expected to be effective in a variety of homogeneous catalytic reactions. The electron-donating ability of the NHC can be tuned by the substituents, and the bulky benzyl (B1604629) group can provide steric protection to the metal center, enhancing catalyst stability and selectivity.
Furthermore, the diiodo-functionality opens avenues for the development of heterogeneous catalysts. The iodine atoms can serve as handles for grafting the imidazole or its derived NHC-metal complex onto solid supports, such as silica (B1680970) or polymers. This immobilization facilitates catalyst recovery and reuse, which is a significant advantage in industrial applications. Studies on other diiodoimidazole derivatives have demonstrated their potential in creating phosphine-based ligands for catalysis, further underscoring the versatility of the diiodoimidazole core in developing catalytic systems. researchgate.net
Beyond their role as ligands for metals, NHCs are also powerful organocatalysts in their own right, capable of mediating a wide range of chemical transformations. The NHC generated from this compound could potentially be employed in reactions such as the benzoin (B196080) condensation, Stetter reaction, and various annulation reactions. The specific electronic and steric environment created by the benzyl and iodo substituents could lead to unique reactivity and selectivity profiles in these organocatalytic applications.
Materials Science and Functional Materials
The unique combination of a bulky aromatic group and reactive halogen atoms makes this compound an interesting candidate for the synthesis of novel functional materials.
Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as "green" solvents and functional materials. Imidazolium salts are a prominent class of ILs. The quaternization of this compound would lead to imidazolium salts that could function as ionic liquids. The presence of the diiodo-substituents is expected to influence the physical properties of the resulting ILs, such as their density, viscosity, and thermal stability. Halogen bonding between the iodine atoms could also lead to unique structural arrangements in the liquid state. researchgate.net
Moreover, the diiodo-functionality allows for the incorporation of this imidazole derivative into polymeric structures through cross-coupling reactions, such as Suzuki or Sonogashira coupling. This could lead to the development of novel polymers with tailored electronic, thermal, and mechanical properties.
Imidazole derivatives have been explored as components in optoelectronic materials, including as sensitizers and electrolyte additives in dye-sensitized solar cells (DSSCs). While direct application of this compound in DSSCs has not been reported, related diiodoimidazole compounds have been investigated for their role in interfacial engineering in perovskite solar cells, a technology closely related to DSSCs. rsc.orgresearchgate.netresearcher.life
The iodine atoms in this compound can participate in halogen bonding, which can be a powerful tool for controlling the self-assembly and electronic properties of materials at interfaces. semanticscholar.org This could be leveraged to improve charge transfer and reduce recombination losses in solar cell devices. The benzyl group can also influence the solubility and compatibility of the molecule with other components of the solar cell.
Potential Roles of this compound Derivatives in Solar Cells
| Application Area | Potential Function | Underlying Chemical Feature |
| Electrolyte Additive | Modify electrolyte properties, improve charge transport | Ionic nature of derived imidazolium salts |
| Interfacial Layer | Passivate surface defects, control crystal growth | Halogen bonding capability of iodine atoms |
| Dye Component | Act as an anchor or part of the dye structure | Versatile functionalization via iodine atoms |
Functional Components in Adsorption and Sensing Materials
The presence of two iodine atoms on the imidazole ring of this compound makes it a prime candidate for the construction of functional materials for adsorption and sensing, primarily through the mechanism of halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govnih.gov In this compound, the C-I bonds are polarized, creating an electropositive region on the iodine atoms that can interact strongly with electron-rich species such as anions or lone-pair-donating atoms (e.g., nitrogen, oxygen). nih.gov
This directional and tunable interaction allows for the rational design of porous crystalline materials, or co-crystals, where this compound acts as a halogen-bond donor. These materials can be engineered to have specific cavity sizes and chemical environments suitable for the selective adsorption of small molecules or ions. For instance, the iodine atoms can form strong C-I···N or C-I···O halogen bonds with guest molecules, leading to their entrapment within the crystal lattice. nih.govuow.edu.au
Furthermore, the principles of halogen bonding can be applied to the development of chemical sensors. A change in the local environment upon the binding of an analyte to the iodine atoms of this compound can lead to a detectable signal, such as a change in fluorescence or color. While specific research on this compound as a sensing material is still emerging, the foundational studies on related iodoimidazole derivatives suggest significant potential. nih.gov The interaction with an analyte can perturb the electronic structure of the imidazole ring, leading to a measurable optical response.
Supramolecular Chemistry and Molecular Recognition
The ability of this compound to participate in specific and directional non-covalent interactions makes it a valuable component in the field of supramolecular chemistry and molecular recognition.
Design of Host-Guest Systems and Self-Assembly Architectures
The diiodo-substituted imidazole core is a powerful motif for the construction of self-assembling supramolecular architectures. The primary driving force for this self-assembly is the C-I···N and C-I···π halogen bonds. nih.gov X-ray crystallographic studies of closely related 1-benzyliodoimidazole derivatives have revealed the formation of well-defined supramolecular structures. For example, 1-benzyl-2-iodo-1H-imidazole forms one-dimensional zigzag ribbons through strong C-I···N halogen bonds. nih.gov In contrast, 1-benzyl-4-iodo-1H-imidazole and 1-benzyl-2-iodo-1H-benzimidazole form C-I···π halogen-bonded dimers. nih.gov
These findings demonstrate the potential of this compound to act as a versatile building block for creating predictable and robust supramolecular assemblies. By carefully selecting complementary molecules (halogen bond acceptors), it is possible to design and construct complex host-guest systems and extended networks with tailored topologies and properties. The benzyl group also plays a crucial role, influencing the packing of the molecules in the solid state through van der Waals interactions and potentially π-stacking. nih.gov
The following table summarizes the observed halogen bonding motifs in related 1-benzyliodoimidazole derivatives, which provides insight into the potential self-assembly behavior of this compound.
| Compound | Halogen Bonding Motif | Resulting Supramolecular Architecture |
| 1-benzyl-2-iodo-1H-imidazole | Strong C-I···N | One-dimensional zigzag ribbons |
| 1-benzyl-4-iodo-1H-imidazole | C-I···π | Dimeric structures |
| 1-benzyl-2-iodo-1H-benzimidazole | C-I···π | Dimeric structures |
Data sourced from Nwachukwu, C. I., et al. (2017). nih.gov
Role in Molecular Recognition Processes
Molecular recognition relies on the specific and selective binding of a host molecule to a guest molecule. The well-defined and directional nature of halogen bonds involving the iodine atoms of this compound makes it an excellent candidate for use in molecular recognition processes. nih.gov The strength and directionality of these interactions can lead to high selectivity for specific guest molecules.
The imidazole nitrogen atom can also act as a hydrogen bond acceptor, allowing for the formation of multi-point recognition sites. This combination of halogen and hydrogen bonding capabilities, along with steric influences from the benzyl group, allows for the creation of sophisticated molecular hosts that can selectively bind to complementary guest molecules. While detailed studies on the specific molecular recognition capabilities of this compound are limited, the foundational principles of supramolecular chemistry and the known interactions of similar iodo-substituted heterocycles strongly support its potential in this area. researchgate.net
Reagent and Intermediate in Complex Organic Synthesis
Beyond its applications in materials and supramolecular chemistry, this compound serves as a valuable reagent and intermediate in the construction of complex organic molecules.
Strategic Utility for Regio- and Stereoselective Synthesis
The presence of two iodine atoms at the C4 and C5 positions of the imidazole ring offers significant synthetic flexibility. These iodine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the regioselective introduction of a wide range of substituents. The differential reactivity of the two C-I bonds can potentially be exploited to achieve sequential and site-selective functionalization.
Furthermore, the imidazole scaffold itself can direct the stereochemical outcome of reactions at adjacent positions. While specific examples utilizing this compound are not extensively documented, the broader field of imidazole chemistry provides numerous precedents for its use in stereoselective synthesis. For instance, chiral imidazoles are used as ligands in asymmetric catalysis. nih.gov The bulky benzyl group on the N1 position of this compound can exert significant steric influence, which could be harnessed to control the stereochemistry of reactions at the C2, C4, or C5 positions.
The development of methods for the regioselective synthesis of substituted imidazoles is an active area of research, and diiodo-substituted precursors like this compound are valuable starting materials in these endeavors. nih.govorgsyn.org
Precursor for Bio-inspired Systems in Chemical Research
The imidazole ring is a common structural motif in many biologically active natural products and pharmaceuticals. nih.govnih.gov Consequently, substituted imidazoles are important targets in medicinal chemistry. 4,5-Diiodo-1H-imidazole, a closely related precursor, has been utilized as a key intermediate in the synthesis of a library of epoxyimidazoles designed to mimic the natural product ovalicin. orgsyn.org These synthetic molecules were developed as potential inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), an important target in drug discovery. orgsyn.org
This highlights the role of diiodoimidazoles as precursors for bio-inspired systems. The iodine atoms serve as versatile handles for the introduction of various functional groups, enabling the rapid generation of diverse molecular scaffolds for biological screening. The 1-benzyl group in this compound can also be a key pharmacophoric element or can be cleaved to allow for further derivatization at the nitrogen position. The synthesis of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists for the potential treatment of metabolic syndromes further underscores the importance of the substituted 1-benzyl-imidazole scaffold in medicinal chemistry. nih.gov
Future Research Directions and Emerging Trends in 1 Benzyl 4,5 Diiodo 1h Imidazole Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, a trend that is expected to heavily influence the future synthesis of 1-benzyl-4,5-diiodo-1H-imidazole. tandfonline.commdpi.com Current synthetic routes often rely on traditional methods that may involve harsh conditions and the use of hazardous reagents. Future research will likely prioritize the development of "green" alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of development include:
Solvent-Free and Alternative Solvent Systems: A move away from volatile organic solvents towards solvent-free reaction conditions or the use of greener solvents like water or deep eutectic solvents is anticipated. nih.govnih.gov This approach not only reduces environmental impact but can also simplify product purification.
Catalyst Innovation: The exploration of reusable and highly efficient catalysts, such as nanocatalysts and heterogeneous catalysts, will be crucial. rsc.orgtandfonline.com These catalysts can offer high yields and selectivity under mild reaction conditions and can be easily separated and recycled, aligning with the principles of green chemistry. nih.govrsc.org
Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation and ultrasound is expected to become more prevalent. mdpi.com These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods.
Exploration of Novel Catalytic Transformations and Ligand Architectures
The unique structural features of this compound, particularly the presence of iodine atoms and the versatile imidazole (B134444) core, make it a promising candidate for applications in catalysis. The iodine atoms can act as leaving groups in cross-coupling reactions, while the imidazole ring can serve as a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis.
Future research in this area will likely focus on:
N-Heterocyclic Carbene (NHC) Ligand Development: The synthesis of novel NHC ligands derived from this compound could lead to the development of highly active and selective catalysts for a wide range of organic transformations. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the imidazole ring.
Cross-Coupling Reactions: The diiodo-substitution pattern offers opportunities for sequential and site-selective cross-coupling reactions, enabling the synthesis of complex, polysubstituted imidazole derivatives. This could be a valuable tool for building molecular complexity in the synthesis of pharmaceuticals and functional materials.
Organocatalysis: The imidazole core itself can exhibit catalytic activity. Research into the use of this compound and its derivatives as organocatalysts for various reactions is an emerging area of interest.
Design of Advanced Functional Materials with Tunable Properties
Imidazole-based compounds are known to be valuable building blocks for a variety of functional materials due to their electronic properties, thermal stability, and ability to coordinate with metal ions. The presence of the benzyl (B1604629) group and iodine atoms in this compound provides additional levers for tuning the properties of resulting materials.
Future directions in materials science could include:
Organic Electronics: The π-conjugated system of the imidazole ring, which can be extended through functionalization at the iodo-positions, makes these compounds potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensors: The imidazole nitrogen atoms can act as binding sites for metal ions and other analytes. By incorporating this moiety into larger polymeric or supramolecular structures, it may be possible to develop selective and sensitive chemical sensors.
Metal-Organic Frameworks (MOFs): The imidazole unit can serve as a linker in the construction of MOFs. The diiodo-functionality could be used for post-synthetic modification of the MOF, allowing for the introduction of new functionalities and the tuning of pore size and chemical environment.
Deeper Computational Insights and Predictive Modeling for Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov Applying these methods to this compound can provide deep insights into its electronic structure, reactivity, and spectroscopic properties, thereby guiding experimental efforts.
Future computational studies are expected to address:
Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and predict the formation of byproducts. mdpi.com
Spectroscopic Characterization: Predicting spectroscopic data, such as NMR and UV-Vis spectra, can aid in the characterization of new derivatives and provide a deeper understanding of their electronic structure.
Material Properties: Computational screening can be used to predict the electronic and optical properties of materials derived from this compound, accelerating the discovery of new functional materials with desired characteristics. nih.gov
Integration with Automated Synthesis and Flow Chemistry Platforms
The demand for rapid synthesis and screening of new compounds in drug discovery and materials science has driven the development of automated synthesis and flow chemistry platforms. nih.gov These technologies offer numerous advantages over traditional batch synthesis, including improved safety, higher reproducibility, and the ability to rapidly generate libraries of compounds. youtube.com
The integration of this compound chemistry with these platforms represents a significant future trend:
High-Throughput Synthesis: Automated systems can be used to perform numerous reactions in parallel, allowing for the rapid exploration of a wide range of reaction conditions and the synthesis of large libraries of derivatives for biological or materials screening.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. bioduro.comdmaiti.com The synthesis of this compound and its subsequent transformations could be adapted to flow processes, enabling safer and more efficient production. youtube.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Process Optimization: The data-rich environment of automated and flow systems, combined with machine learning algorithms, can be used to rapidly optimize reaction conditions and develop robust and scalable synthetic processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-4,5-diiodo-1H-imidazole, and how can regioselectivity be achieved during iodination?
- Methodological Answer : The synthesis typically involves sequential halogenation of the imidazole core. A two-step approach is common:
Benzylation : Introduce the benzyl group via nucleophilic substitution using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Diiodination : Use iodine sources like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DCM or DMF) at 0–25°C. Regioselectivity at the 4,5-positions is influenced by steric and electronic effects; directing groups or catalysts (e.g., Lewis acids) may enhance specificity .
- Validation : Monitor intermediates via (e.g., disappearance of imidazole C-H protons) and confirm final structure using HRMS and X-ray crystallography .
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?
- Methodological Answer :
- : Identify benzyl protons (δ 4.5–5.5 ppm) and imidazole ring protons (δ 7.0–8.5 ppm). Absence of C-H signals at positions 4 and 5 confirms iodination .
- X-ray Crystallography : Heavy iodine atoms enhance electron density, aiding in precise bond-length and angle measurements. Use SHELXL for refinement, accounting for absorption corrections due to high iodine atomic numbers .
Advanced Research Questions
Q. What computational strategies validate the electronic and geometric properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). Compare with experimental X-ray data to assess steric effects of the benzyl and iodine groups .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values, particularly if the compound exhibits photophysical activity .
Q. How do heavy iodine atoms impact crystallographic refinement, and what software parameters mitigate errors?
- Methodological Answer :
- Challenges : Iodine’s high electron density causes absorption effects and anisotropic displacement. Use multi-scan corrections (e.g., SADABS) and refine with SHELXL, applying restraints for thermal parameters .
- Validation : Check ADDSYM alerts in PLATON to detect missed symmetry or twinning, common in iodinated compounds .
Q. What mechanistic insights explain competing side reactions during iodination of 1-benzylimidazole derivatives?
- Methodological Answer :
- Electrophilic Attack : Iodine preferentially targets electron-rich positions (C4/C5). Steric hindrance from the benzyl group may shift reactivity to less hindered sites.
- Byproduct Formation : Over-iodination or C-N bond cleavage can occur under prolonged reaction times. Monitor via TLC and optimize stoichiometry (e.g., 2.2 equiv NIS) .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be reconciled for this compound?
- Methodological Answer :
- Dynamic Effects : NMR captures time-averaged conformers, while XRD provides static snapshots. Use variable-temperature NMR to detect rotational barriers of the benzyl group .
- Density Functional Analysis : Compare DFT-predicted NMR chemical shifts with experimental data to identify dominant conformers .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how are controls designed?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative strains. Include imidazole controls (e.g., ketoconazole) and solvent blanks .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa). Normalize results to non-iodinated analogs to isolate iodine’s role in activity .
Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
